molecular formula C15H15N5O B137577 2-Amino Nevirapine CAS No. 284686-15-3

2-Amino Nevirapine

Cat. No.: B137577
CAS No.: 284686-15-3
M. Wt: 281.31 g/mol
InChI Key: YIQLXAMOFWQAIM-UHFFFAOYSA-N
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Description

2-Amino Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.

Mechanism of Action

Target of Action

2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .

Mode of Action

This compound binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .

Pharmacokinetics

Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

2-Amino Nevirapine, like Nevirapine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) . It interacts with the reverse transcriptase enzyme, which controls the replication of the genetic material of HIV . The interaction disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities .

Cellular Effects

This compound, as an NNRTI, has significant effects on cells infected with HIV. It inhibits the reverse transcriptase enzyme, thereby preventing the replication of the virus within the cell . This can influence cell function by reducing the viral load within the cell and potentially slowing the progression of the disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding directly to the reverse transcriptase enzyme and blocking its activities . This disruption of the enzyme’s catalytic site prevents the replication of the genetic material of HIV . The activity of this compound does not compete with template or nucleoside triphosphates .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound in animal models. Studies on Nevirapine have shown that it can cause a significant rash in some strains of rats at certain dosages .

Metabolic Pathways

This compound is a metabolite of Nevirapine, which is metabolized primarily through induction of CYP enzymes 3A4 and 2B6 . This leads to the formation of several phenolic derivatives, including this compound, which can undergo further metabolic oxidation to electrophilic quinoid derivatives .

Transport and Distribution

Nevirapine is known to be rapidly absorbed and distributed, suggesting that this compound may have similar properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino Nevirapine involves the conversion of starting materials into the desired product through a series of chemical reactions. One efficient method includes the use of methyl 2-cyclopropylamino nicotinate and 2-chloro-3-amino-4-picoline as starting materials. These are converted into this compound under strongly basic conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through high-yield processes that minimize the number of unit operations. For instance, a streamlined process that consolidates multiple reaction steps into a single operation has been developed, resulting in an overall yield of 87% .

Chemical Reactions Analysis

Types of Reactions: 2-Amino Nevirapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: 2-Amino Nevirapine is unique due to its specific binding to the reverse transcriptase enzyme, which does not compete with nucleoside triphosphates. This distinct mechanism of action makes it a valuable compound in the fight against HIV-1, especially in cases where resistance to other drugs has developed .

Properties

IUPAC Name

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLXAMOFWQAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445491
Record name 2-Amino Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-15-3
Record name 2-Amino Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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